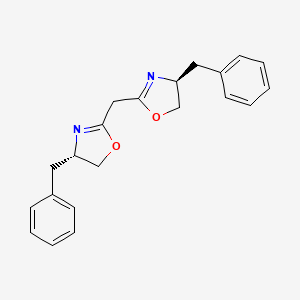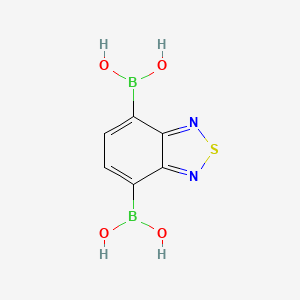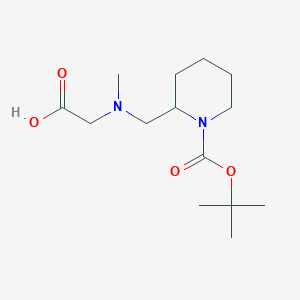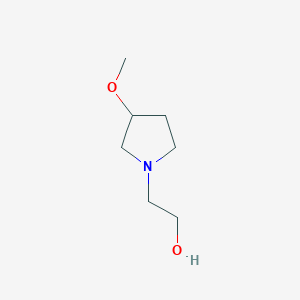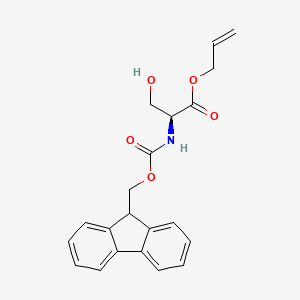
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Vue d'ensemble
Description
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, commonly referred to as (S)-AMHP, is an organic compound with a wide range of applications in the scientific research field. It has been used as a substrate in enzyme-catalyzed reactions, as a reagent in the synthesis of a variety of compounds, and as a fluorescent probe in biological assays.
Applications De Recherche Scientifique
(S)-AMHP has a wide range of applications in scientific research. It has been used as a substrate in enzyme-catalyzed reactions, as a reagent in the synthesis of a variety of compounds, and as a fluorescent probe in biological assays. In particular, (S)-AMHP has been used to study the activity of enzymes such as β-glucosidases, phospholipases, and aminopeptidases. Additionally, it has been used as a fluorescent probe to study the binding of drugs to proteins and to measure the activity of enzymes such as protein kinases.
Mécanisme D'action
The mechanism of action of (S)-AMHP is not fully understood. However, it is thought to work by binding to active sites of enzymes and other proteins, thereby inhibiting their activity. Additionally, it has been suggested that (S)-AMHP may also interact with other molecules in the cell, such as DNA and RNA, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-AMHP have not been extensively studied. However, it has been shown to inhibit the activity of enzymes such as β-glucosidases, phospholipases, and aminopeptidases, as well as to modulate the activity of proteins such as protein kinases. Additionally, (S)-AMHP has been shown to bind to DNA and RNA, suggesting that it may have an effect on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-AMHP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water. Additionally, it has a high binding affinity for enzymes and proteins, making it an ideal fluorescent probe for studying their activity. However, (S)-AMHP is not very stable in solution and can degrade over time. Additionally, it can be toxic to cells at high concentrations, so it should be used with caution.
Orientations Futures
There are several potential future directions for (S)-AMHP. It could be used to study the activity of other enzymes and proteins, as well as to investigate its effects on gene expression. Additionally, it could be used in combination with other compounds to create new fluorescent probes for biological assays. Additionally, it could be used to develop new drugs and therapies for diseases. Finally, it could be used to study the effects of environmental pollutants on living organisms.
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPQKBAZSODTJO-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)



